1-benzyl-5-(3-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-Benzyl-5-(3-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes benzyl, bromophenyl, hydroxy, and methylphenyl groups
Preparation Methods
The synthesis of 1-benzyl-5-(3-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Bromination: The bromophenyl group is added via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction, typically using reagents like hydrogen peroxide or other oxidizing agents.
Methylation: The methylphenyl group is added through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-5-(3-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Addition: The compound can undergo addition reactions at the double bond in the pyrrol-2-one ring, using reagents like hydrogen gas in the presence of a palladium catalyst.
Major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-5-(3-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(3-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
1-Benzyl-5-(3-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:
1-Benzyl-5-phenyl-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-Benzyl-5-(3-chlorophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one:
1-Benzyl-5-(3-bromophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the methyl group, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20BrNO2 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
1-benzyl-2-(3-bromophenyl)-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20BrNO2/c1-16-10-12-18(13-11-16)21-22(19-8-5-9-20(25)14-19)26(24(28)23(21)27)15-17-6-3-2-4-7-17/h2-14,22,27H,15H2,1H3 |
InChI Key |
NGDFOJVPISAAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)Br)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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